molecular formula C18H17N3O2 B5975295 4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide

Cat. No.: B5975295
M. Wt: 307.3 g/mol
InChI Key: XRIJAWPKKDVTEO-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazole ring attached to a benzamide moiety, with a methoxy group on the phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole Ring to Benzamide: The imidazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of an imidazole derivative with a benzoyl chloride derivative under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or imidazole derivatives.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The methoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(imidazol-1-ylmethyl)-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(imidazol-1-ylmethyl)-N-(2-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-5-3-2-4-16(17)20-18(22)15-8-6-14(7-9-15)12-21-11-10-19-13-21/h2-11,13H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIJAWPKKDVTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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